



Application Notes and Protocols for DBPR112 in In Vivo Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of **DBPR112**, a potent and irreversible epidermal growth factor receptor (EGFR) inhibitor, in mouse models of cancer. The information compiled herein, including dosage, experimental protocols, and mechanism of action, is intended to guide researchers in designing and executing preclinical studies.

Introduction

DBPR112 is a furanopyrimidine-based small molecule inhibitor that targets both wild-type and mutant forms of EGFR, including the clinically relevant L858R/T790M double mutation.[1][2] By covalently binding to the ATP-binding site of the EGFR kinase domain, DBPR112 effectively blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[1][3] Preclinical studies in mouse xenograft models have demonstrated significant anti-tumor efficacy of DBPR112.[1][4]

Data Presentation

Table 1: In Vivo Efficacy of DBPR112 in Mouse Xenograft Models



Cell Line	Mouse Strain	Dosage and Administrat ion	Treatment Schedule	Outcome	Reference
HCC827 (NSCLC)	Athymic Nude	20-50 mg/kg, oral gavage	5 days/week for 2 consecutive weeks	Significant reduction in tumor growth	[1][4]
H1975 (NSCLC)	Athymic Nude	50 mg/kg, oral gavage	Once daily for 15 days	34% mean tumor growth inhibition	[1][4]

NSCLC: Non-Small Cell Lung Cancer

Table 2: In Vitro Potency of DBPR112

Target/Cell Line	IC50 / CC50	Description	Reference
EGFR ^{wt}	15 nM	Wild-type Epidermal Growth Factor Receptor	[1]
EGFR ^{L858R} / ^{T790M}	48 nM	L858R/T790M mutant Epidermal Growth Factor Receptor	[1]
HCC827 cells	25 nM	Human non-small cell lung cancer cell line	[1]
H1975 cells	620 nM	Human non-small cell lung cancer cell line	[1]
A431 cells	1.02 μΜ	Human epidermoid carcinoma cell line	[1]

Experimental Protocols

Protocol 1: General Mouse Xenograft Efficacy Study

Methodological & Application





This protocol outlines a general procedure for evaluating the anti-tumor activity of **DBPR112** in a subcutaneous xenograft mouse model.

1. Cell Culture and Preparation:

- Culture human cancer cells (e.g., HCC827, H1975) in appropriate media and conditions.
- Harvest cells during the exponential growth phase.
- Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

2. Animal Handling and Tumor Implantation:

- Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
- · Acclimatize animals for at least one week before the experiment.
- Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

- Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²)/2.
- When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.

4. **DBPR112** Formulation and Administration:

- Prepare **DBPR112** in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
- Administer DBPR112 by oral gavage at the desired dose (e.g., 20-50 mg/kg).
- The control group should receive the vehicle only.

5. Treatment and Monitoring:

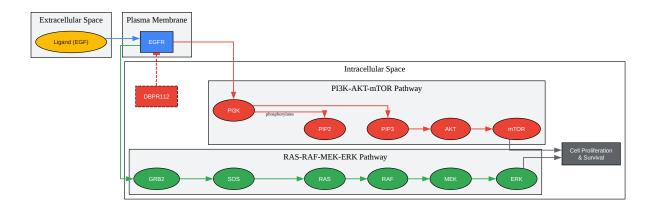
- Follow the specified treatment schedule (e.g., daily for 15 days or 5 days/week for 2 weeks).
- Monitor animal body weight and general health throughout the study.
- Continue to measure tumor volume regularly.

6. Study Endpoint and Data Analysis:



- The study may be terminated when tumors in the control group reach a predetermined size or at a specific time point.
- Euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment and control groups.

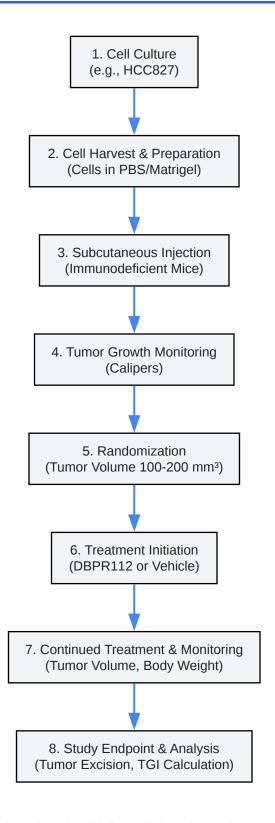
Mandatory Visualization



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Caption: EGFR signaling pathway and the inhibitory action of **DBPR112**.





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Caption: Experimental workflow for a mouse xenograft efficacy study.



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